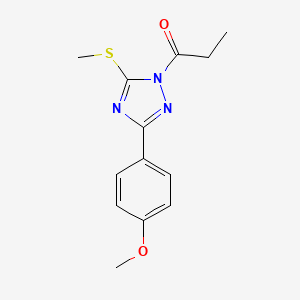
3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the 1,2,4-triazole family and has been studied for its unique properties and potential therapeutic uses. In
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the expression of various proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole has been shown to have other biochemical and physiological effects. Studies have suggested that the compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole in lab experiments is its potency. The compound has been shown to have potent anti-cancer properties, making it a valuable tool in cancer research. However, one of the limitations of using this compound is its toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, making it important to use caution when handling and using the compound.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole. One area of research is in the development of new cancer therapies. The compound has shown promise in preclinical studies and could potentially be used in combination with other anti-cancer drugs to improve treatment outcomes. Another area of research is in the development of new anti-inflammatory and antioxidant therapies. The compound has shown potential in these areas and could be further studied for its therapeutic uses.
Conclusion
In conclusion, 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is a chemical compound that has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, anti-inflammatory properties, and antioxidant properties. The compound has a potent mechanism of action and has shown promise in preclinical studies. However, caution must be used when handling and using the compound due to its toxicity. Future research on this compound could lead to the development of new cancer therapies and anti-inflammatory/antioxidant therapies.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole involves the reaction of 4-methoxyphenylhydrazine with methyl propionate in the presence of a catalyst such as sodium methoxide. The resulting intermediate is then reacted with thioacetic acid to yield the final product. This method has been optimized and can be carried out in a few steps with high yields.
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-4-11(17)16-13(19-3)14-12(15-16)9-5-7-10(18-2)8-6-9/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDSSNNFJJVHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxy-phenyl)-5-methylsulfanyl-[1,2,4]triazol-1-yl]-propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)
![N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)
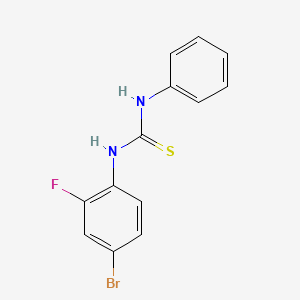
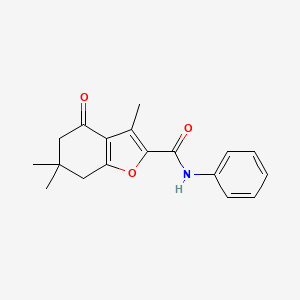
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5704948.png)
![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5704962.png)
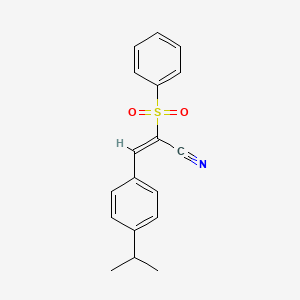

![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5704981.png)
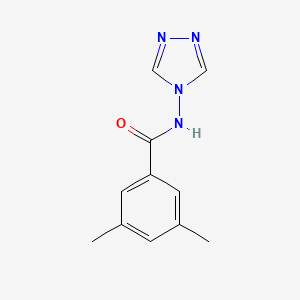

![1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)